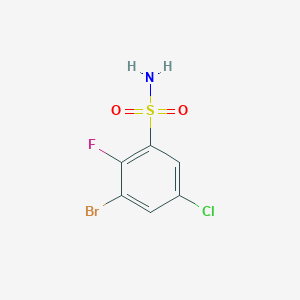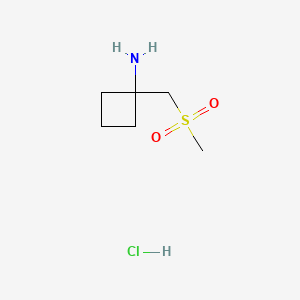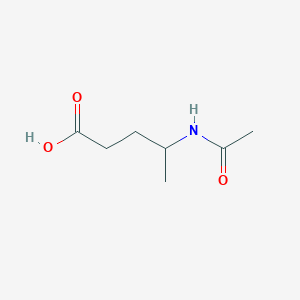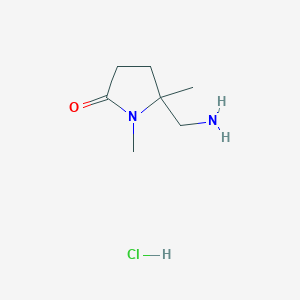
5-(Aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of an aminomethyl group attached to the pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,5-dimethylpyrrolidin-2-one and formaldehyde.
Aminomethylation: The key step involves the aminomethylation of 1,5-dimethylpyrrolidin-2-one using formaldehyde and ammonia or an amine source. This reaction is usually carried out under acidic conditions to facilitate the formation of the aminomethyl group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the aminomethylation step.
化学反応の分析
Types of Reactions
5-(Aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidinones.
科学的研究の応用
5-(Aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 5-(Aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
5-(Aminomethyl)-2-pyrrolidinone: Similar structure but lacks the dimethyl groups.
1,5-Dimethyl-2-pyrrolidinone: Similar structure but lacks the aminomethyl group.
N-Methyl-2-pyrrolidinone: Similar structure but lacks the aminomethyl and one of the dimethyl groups.
Uniqueness
5-(Aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride is unique due to the presence of both the aminomethyl and dimethyl groups, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H15ClN2O |
|---|---|
分子量 |
178.66 g/mol |
IUPAC名 |
5-(aminomethyl)-1,5-dimethylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-7(5-8)4-3-6(10)9(7)2;/h3-5,8H2,1-2H3;1H |
InChIキー |
HSNUVULIHOYENW-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)N1C)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


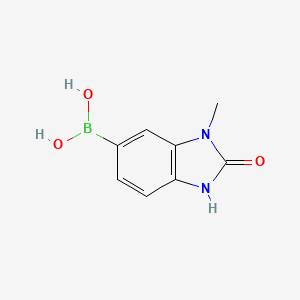
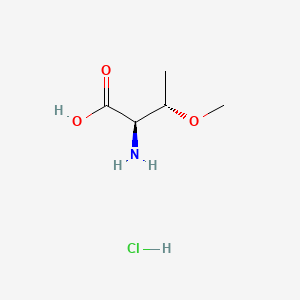

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)
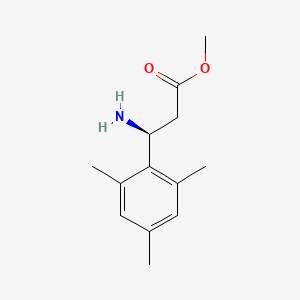
![5-[[(2R)-2-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479208.png)


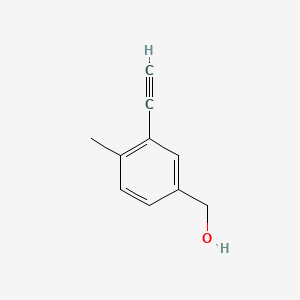
![2-{4-[(Dimethylamino)methyl]phenyl}-6-[(4-methylphenoxy)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13479240.png)
![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)
